N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1242858-29-2
VCID: VC7479247
InChI: InChI=1S/C26H26N4O3S/c1-33-20-11-9-17(10-12-20)14-27-24(31)19-8-5-13-30(15-19)26-28-22-21(18-6-3-2-4-7-18)16-34-23(22)25(32)29-26/h2-4,6-7,9-12,16,19H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58

N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

CAS No.: 1242858-29-2

Cat. No.: VC7479247

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.58

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide - 1242858-29-2

Specification

CAS No. 1242858-29-2
Molecular Formula C26H26N4O3S
Molecular Weight 474.58
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C26H26N4O3S/c1-33-20-11-9-17(10-12-20)14-27-24(31)19-8-5-13-30(15-19)26-28-22-21(18-6-3-2-4-7-18)16-34-23(22)25(32)29-26/h2-4,6-7,9-12,16,19H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32)
Standard InChI Key UZFLVCUWWXXNEY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

Introduction

Structural Overview

This compound belongs to the class of heterocyclic amides with the following structural features:

  • Thieno[3,2-d]pyrimidine Core: A bicyclic system combining a thiophene ring fused to a pyrimidine.

  • Piperidine Substituent: A six-membered nitrogen-containing ring attached at position 1.

  • Methoxybenzyl Group: A benzyl group substituted with a methoxy (-OCH₃) group at the para position.

  • Amide Functional Group: A carboxamide (-CONH-) moiety linking the piperidine and the thieno[3,2-d]pyrimidine core.

These structural elements suggest potential biological activity due to the presence of heteroatoms (N, O, S) and aromatic systems, which are common in pharmacologically active compounds.

Synthesis

While specific synthesis details for this compound are unavailable in the provided search results, related compounds often follow multi-step synthetic routes:

  • Formation of the Thieno[3,2-d]pyrimidine Core:

    • Typically synthesized via cyclization reactions involving thiophene derivatives and urea or guanidine-based precursors.

  • Introduction of the Piperidine Ring:

    • Achieved through nucleophilic substitution or reductive amination.

  • Attachment of the Methoxybenzyl Group:

    • Likely involves alkylation reactions using 4-methoxybenzyl bromide or chloride.

  • Amide Bond Formation:

    • Final coupling step using carboxylic acid derivatives and amine precursors in the presence of coupling agents like EDC·HCl or DCC.

Analytical Characterization

The compound can be characterized using standard spectroscopic and analytical methods:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts for protons (¹H) and carbons (¹³C) in the structure.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups such as amides (C=O stretch) and aromatic rings.
X-ray CrystallographyProvides detailed 3D molecular structure if crystals are available.

Potential Applications

Compounds with similar structural motifs have been studied for various applications:

  • Pharmaceuticals:

    • The thieno[3,2-d]pyrimidine core is associated with anti-inflammatory, anticancer, and antimicrobial properties.

    • Piperidine derivatives are known for modulating neurotransmitter systems.

  • Molecular Docking Studies:

    • This compound could be evaluated as a ligand for enzymes or receptors due to its heterocyclic framework.

  • Material Science:

    • Heterocyclic compounds with sulfur may have applications in organic electronics or as catalysts.

Research Findings

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